3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C10H12N4. It is characterized by a triazolo-pyridine core structure with a cyclobutyl group attached.
Biochemical Analysis
Biochemical Properties
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain nitrogen-containing heterocycles, which are widely found in natural products and synthetic drugs . These interactions often involve hydrogen bonding and other non-covalent interactions, which can influence the compound’s stability and reactivity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may alter cellular processes such as protein synthesis and cell wall integrity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in vitro or in vivo can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, making it an important factor in drug development.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with 2-chloropyridine-3-carboxylic acid, followed by cyclization with hydrazine hydrate to form the triazolo-pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolo-pyridine derivatives.
Substitution: Formation of substituted triazolo-pyridine derivatives.
Scientific Research Applications
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The triazolo-pyridine core is known to interact with nucleophilic sites in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar triazolo core but with different substituents.
3-{3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}propan-1-amine: Similar structure with an additional propan-1-amine group.
Uniqueness
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYGKPXBQCVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249001-72-6 | |
Record name | 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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